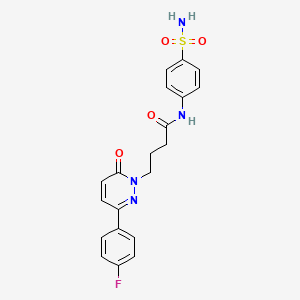

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

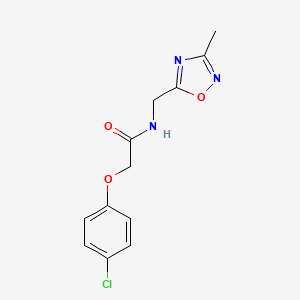

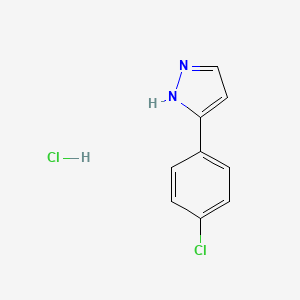

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound is a fluorescent dye that can be used as a probe for detecting biological molecules, such as proteins and nucleic acids.

Aplicaciones Científicas De Investigación

Fuel Cell Applications

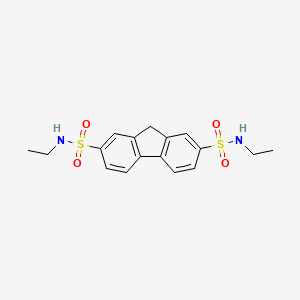

Sulfonated polyimides, derived from compounds related to N2,N7-diethyl-9H-fluorene-2,7-disulfonamide, have shown promise in fuel cell technology. These materials, synthesized using sulfonated diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid, exhibit good solubility and excellent proton conductivities. They have been compared favorably to Nafion 117, a standard in fuel cell membranes, especially in terms of proton conductivity across various humidity levels (Guo et al., 2002).

Cross-Coupling Reactions

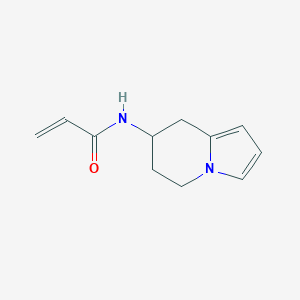

In organic synthesis, disulfonated 9-(3-phenylpropyl)-9′-PCy2-fluorene ligands have facilitated efficient aqueous Suzuki coupling reactions. These reactions are significant for creating N-heterocyclic compounds, a common structural motif in pharmaceuticals. Catalyst loadings as low as 0.02–0.1 mol% of Pd have been used to achieve near quantitative yields, demonstrating the efficiency and potential scalability of this methodology (Fleckenstein & Plenio, 2007).

Fluorescent Probes for Biological Imaging

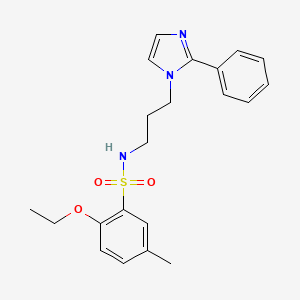

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide derivatives have been used in the development of fluorescent probes for biological applications. These probes are designed to detect specific biological molecules or ions within cells, contributing to our understanding of cellular processes and disease mechanisms. For example, mitochondrial-targeted H2S red light emissive fluorescent probes, based on similar chemical structures, have been applied for imaging in mice, showcasing their utility in biological research (Wang et al., 2019).

Propiedades

IUPAC Name |

2-N,7-N-diethyl-9H-fluorene-2,7-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-3-18-24(20,21)14-5-7-16-12(10-14)9-13-11-15(6-8-17(13)16)25(22,23)19-4-2/h5-8,10-11,18-19H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDVIWHAWXJMET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N7-diethyl-9H-fluorene-2,7-disulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)